molecular formula C17H16ClNO3 B3037209 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)-1-propanone CAS No. 477334-02-4

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)-1-propanone

Cat. No.: B3037209
CAS No.: 477334-02-4
M. Wt: 317.8 g/mol
InChI Key: JGNJFWFLZCDBDL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)-1-propanone is an organic compound that features a benzodioxole ring and a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Substitution on the Aniline Ring: The aniline derivative can be chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the substituted aniline under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for compounds like 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)-1-propanone often involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the aniline group can form hydrogen bonds or electrostatic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(3-chloro-4-methylanilino)-1-ethanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-methylanilino)-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(3-chloroanilino)-1-propanone

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)-1-propanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the benzodioxole and the substituted aniline groups provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11-2-4-13(9-14(11)18)19-7-6-15(20)12-3-5-16-17(8-12)22-10-21-16/h2-5,8-9,19H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNJFWFLZCDBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152551
Record name 1-(1,3-Benzodioxol-5-yl)-3-[(3-chloro-4-methylphenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-02-4
Record name 1-(1,3-Benzodioxol-5-yl)-3-[(3-chloro-4-methylphenyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-yl)-3-[(3-chloro-4-methylphenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(3-CHLORO-4-METHYLANILINO)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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